Rel-(3R,4S)-4-(3,5-difluoropyridin-4-yl)-2-oxopyrrolidine-3-carboxylic acid
Description
Rel-(3R,4S)-4-(3,5-difluoropyridin-4-yl)-2-oxopyrrolidine-3-carboxylic acid is a complex organic compound known for its unique chemical structure and properties
Properties
Molecular Formula |
C10H8F2N2O3 |
|---|---|
Molecular Weight |
242.18 g/mol |
IUPAC Name |
(3R,4S)-4-(3,5-difluoropyridin-4-yl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H8F2N2O3/c11-5-2-13-3-6(12)7(5)4-1-14-9(15)8(4)10(16)17/h2-4,8H,1H2,(H,14,15)(H,16,17)/t4-,8-/m1/s1 |
InChI Key |
MZJSONMXPLAKGS-SPGJFGJESA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)N1)C(=O)O)C2=C(C=NC=C2F)F |
Canonical SMILES |
C1C(C(C(=O)N1)C(=O)O)C2=C(C=NC=C2F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(3,5-difluoropyridin-4-yl)-2-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the difluoropyridinyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while adhering to stringent safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-4-(3,5-difluoropyridin-4-yl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The difluoropyridinyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Rel-(3R,4S)-4-(3,5-difluoropyridin-4-yl)-2-oxopyrrolidine-3-carboxylic acid has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-4-(3,5-difluoropyridin-4-yl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Rel-(3R,4S)-4-(3,5-difluoropyridin-4-yl)-2-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
- Rel-(3R,4S)-4-(3,5-difluoropyridin-4-yl)-2-oxopyrrolidine-3-carboxamide
- Rel-(3R,4S)-4-(3,5-difluoropyridin-4-yl)-2-oxopyrrolidine-3-carboxylate
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
